molecular formula C13H18ClN3 B12223400 N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12223400
M. Wt: 251.75 g/mol
InChI Key: WMQFRQJYUCYTQZ-UHFFFAOYSA-N
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Description

N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-2-ethyl-5-methylpyrazol-3-one derivatives, while reduction may produce N-benzyl-2-ethyl-5-methylpyrazol-3-amine derivatives with different substituents .

Scientific Research Applications

N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-ethyl-5-methylpyrazole
  • N-benzyl-2-ethyl-5-methylpyrazol-3-one
  • N-benzyl-2-ethyl-5-methylpyrazol-3-amine

Uniqueness

N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit distinct biological activities and chemical properties .

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

N-benzyl-2-ethyl-5-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-3-16-13(9-11(2)15-16)14-10-12-7-5-4-6-8-12;/h4-9,14H,3,10H2,1-2H3;1H

InChI Key

WMQFRQJYUCYTQZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC=CC=C2.Cl

Origin of Product

United States

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